XEN445

説明

特性

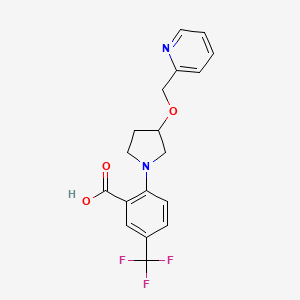

IUPAC Name |

2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .

Industrial Production Methods

While specific industrial production methods for XEN445 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in high purity (≥98%) and is available in various quantities for research purposes .

化学反応の分析

Types of Reactions

XEN445 primarily undergoes substitution reactions due to the presence of functional groups like pyrrolidine and trifluoromethyl . It is stable under normal laboratory conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions

The synthesis of XEN445 involves reagents such as pyridine, trifluoromethylbenzoic acid, and pyrrolidine . The reactions are typically carried out in organic solvents like DMSO and ethanol, under controlled temperatures to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of XEN445 is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . This compound is characterized by its high purity and crystalline form .

科学的研究の応用

Cardiovascular Disease

XEN445's ability to raise HDLc levels positions it as a promising candidate for the treatment of dyslipidemia-related cardiovascular conditions. In preclinical studies, XEN445 demonstrated favorable pharmacokinetic properties and efficacy in raising plasma HDLc concentrations in mice, suggesting its potential utility in human therapies aimed at improving lipid profiles and reducing cardiovascular risks .

Table 1: Effects of XEN445 on Lipid Metabolism

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mice | Increased plasma HDLc concentrations | |

| Human subjects | Variable effects on circulating LPL levels in diabetic patients |

Cancer Treatment

Recent studies have illuminated XEN445's role in oncology, particularly concerning triple-negative breast cancer (TNBC). Research indicates that XEN445 preferentially inhibits the proliferation of LIPG-expressing TNBC cells while sparing LIPG-deficient cells. This selectivity points to its potential as a therapeutic agent targeting specific cancer cell populations .

Case Study: Inhibition of Tumor Formation

- In vitro experiments demonstrated that XEN445 inhibited the self-renewal of cancer stem cells (CSCs) and reduced tumor formation in vivo. Specifically, it was shown that treatment with XEN445 led to significant reductions in cell viability among LIPG-expressing TNBC cell lines .

Table 2: Impact of XEN445 on Cancer Cell Lines

| Cell Line | LIPG Expression | Effect of XEN445 |

|---|---|---|

| MCF10DCIS | High | Significant inhibition of cell viability |

| MDA-MB-468 | High | Significant inhibition of cell viability |

| MCF7 | Low | No significant effect |

| T47D | Low | No significant effect |

作用機序

XEN445 exerts its effects by selectively inhibiting endothelial lipase, an enzyme involved in the hydrolysis of phospholipids in high-density lipoprotein . By inhibiting this enzyme, XEN445 increases the levels of high-density lipoprotein cholesterol in the plasma . The molecular target of XEN445 is the active site of endothelial lipase, where it binds and prevents the enzyme from interacting with its substrates .

類似化合物との比較

Similar Compounds

- Perphenazine-d 8 dihydrochloride

- BL-1020 mesylate

- Spinacetin

- Zotepine

- Emedastine difumarate

- Cipralisant (enantiomer)

- Doxepin-d 3 hydrochloride

- A-317920

- Alcaftadine (Standard)

- ST-1006

- Chlorphenoxamine

- Mizolastine (Standard)

- Clemastine-d 5 fumarate

- H3 receptor-MO-1

- Azelastine hydrochloride (Standard)

- Izuforant

- ABT-239

- Fexofenadine

- Bepotastine besilate (Standard)

- Roxatidine (Standard)

- Ketotifen fumarate

- S 38093

- Roxatidine

- Histamine phosphate

- Ciproxifan maleate

- LML134

- H4R antagonist 3

- Olopatadine-d 3 hydrochloride

Uniqueness

XEN445 stands out due to its high selectivity and potency as an endothelial lipase inhibitor. Its ability to significantly raise high-density lipoprotein cholesterol levels in vivo makes it a unique and valuable compound for cardiovascular research .

生物活性

XEN445 is a potent and selective inhibitor of endothelial lipase (LIPG), which plays a crucial role in lipid metabolism and has been implicated in the progression of various cancers, particularly triple-negative breast cancer (TNBC). This article delves into the biological activity of XEN445, highlighting its mechanisms of action, in vitro and in vivo effects, and relevant case studies.

XEN445 specifically targets LIPG, inhibiting its phospholipase activity. This inhibition has significant implications for cancer biology, particularly in TNBC, where LIPG overexpression is associated with tumor growth and metastasis. The compound's ability to reduce LIPG activity leads to decreased cell proliferation and self-renewal of cancer stem cells (CSCs) in vitro.

Key Research Findings

-

Inhibition of Cancer Cell Proliferation :

- XEN445 demonstrated selective inhibition of LIPG-expressing TNBC cell lines (e.g., MCF10DCIS and MDA-MB-468) while having minimal effects on LIPG-deficient luminal breast cancer cell lines (e.g., MCF7 and T47D). Treatment with XEN445 at concentrations ≥100 μM significantly reduced cell viability in LIPG-expressing cells, indicating a LIPG-dependent mechanism .

- Cell Cycle Arrest :

- In Vivo Tumor Formation :

- Impact on Cancer Stem Cells :

Data Table: Biological Activity Summary of XEN445

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of XEN445:

- Case Study 1 : Investigated the effects of XEN445 on MDA-MB-468 cells overexpressing LIPG. Results indicated that treatment led to significant alterations in cell cycle dynamics without inducing apoptosis, emphasizing its role as a selective inhibitor rather than a broad cytotoxic agent .

- Case Study 2 : Explored the impact of XEN445 on tumor formation in a xenograft model of TNBC. Mice treated with XEN445 showed reduced tumor volumes compared to controls, highlighting its potential as an anti-cancer therapeutic .

Q & A

Q. What are the primary enzymatic targets of XEN445, and how is its inhibitory activity quantified in vitro?

XEN445 is reported as both a cholesteryl ester transfer protein (CETP) inhibitor (IC50 = 0.237 µM) and an endothelial lipase (LIPG) inhibitor (IC50 = 0.237 µM) . Methodologically, its inhibitory activity is assessed via:

- Enzymatic assays : Dose-response curves measuring LIPG or CETP activity under varying XEN445 concentrations, with activity quantified via fluorometric or colorimetric substrates (e.g., hydrolysis of lipid analogs) .

- Cell-based models : Proliferation assays in triple-negative breast cancer (TNBC) cells, where LIPG overexpression is linked to increased proliferation. XEN445’s suppression of proliferation is measured via time-lapsed cell counts or MTT assays .

Q. Which in vivo models are used to evaluate XEN445’s lipid-modulating effects, and what endpoints are measured?

Q. Table 1: Key In Vivo Models and Endpoints

| Model | Endpoint | Measurement Technique | Reference |

|---|---|---|---|

| Mice | Plasma HDLc levels | ELISA, Chromatography | |

| Zebrafish | LNP uptake inhibition | Fluorescence microscopy |

Advanced Research Questions

Q. How can researchers resolve discrepancies in XEN445’s reported IC50 values across CETP and LIPG studies?

Discrepancies may arise from differences in:

- Enzyme sources : Recombinant human vs. murine enzymes may exhibit varying binding affinities.

- Assay conditions : Buffer composition (e.g., pH, co-factors) and substrate specificity (e.g., lipid analogs vs. natural substrates) .

Methodological recommendations : - Perform competitive binding assays with purified enzymes to confirm target specificity.

- Use genetic knockdown models (e.g., siRNA for LIPG or CETP) to validate functional inhibition in cellular contexts .

Q. What methodological considerations are critical when optimizing XEN445’s anti-proliferative effects in TNBC models?

- Dose optimization : Use nonlinear regression (e.g., log2[concentration] vs. activity) to identify the IC50 range while avoiding off-target effects at high doses .

- EMT (epithelial-mesenchymal transition) modulation : Quantify EMT markers (e.g., E-cadherin, vimentin) via Western blotting to correlate proliferation suppression with metastatic potential .

Q. How can cross-species differences in XEN445’s efficacy be addressed during translational studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。